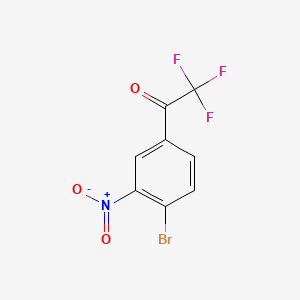

1-(4-Bromo-3-nitrophenyl)-2,2,2-trifluoroethan-1-one

Description

Properties

Molecular Formula |

C8H3BrF3NO3 |

|---|---|

Molecular Weight |

298.01 g/mol |

IUPAC Name |

1-(4-bromo-3-nitrophenyl)-2,2,2-trifluoroethanone |

InChI |

InChI=1S/C8H3BrF3NO3/c9-5-2-1-4(3-6(5)13(15)16)7(14)8(10,11)12/h1-3H |

InChI Key |

JXVAEYKYBONZTA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)C(F)(F)F)[N+](=O)[O-])Br |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of 1-(4-Bromo-3-nitrophenyl)-2,2,2-trifluoroethan-1-one typically involves:

- Starting from a suitably substituted bromo-nitrobenzene derivative or its precursor.

- Introduction of the trifluoroacetyl group via trifluoroacetylation reactions.

- Use of nitration or halogenation steps when required to install nitro or bromo substituents.

- Application of organometallic reagents (e.g., Grignard reagents) for carbonyl group installation.

This general approach is supported by several documented methods involving nitration of trifluoroacetophenone derivatives or trifluoroacetylation of halogenated aromatic rings.

Specific Preparation Routes

Nitration of 1-(4-Bromophenyl)-2,2,2-trifluoroethan-1-one

A documented method involves the nitration of 1-(4-bromophenyl)-2,2,2-trifluoroethan-1-one using fuming sulfuric acid and fuming nitric acid under controlled temperature conditions (5°C to 60°C). The reaction proceeds with the addition of fuming nitric acid to the trifluoroacetophenone derivative in fuming sulfuric acid, followed by stirring at room temperature to complete the nitration, yielding the 4-bromo-3-nitro substituted product with high purity (~97%) as confirmed by ^1H NMR analysis.

Reaction conditions summary:

| Reagents | Conditions | Outcome |

|---|---|---|

| 1-(4-Bromophenyl)-2,2,2-trifluoroethan-1-one | Fuming sulfuric acid, fuming nitric acid, 5°C to 60°C | This compound, 97% purity |

This method is advantageous due to its straightforwardness and high conversion rate.

Grignard Reaction Route

Another approach utilizes a Grignard reagent derived from 1-bromo-3-nitro-4-substituted benzene reacted with trifluoroacetyl compounds. The process involves:

- Preparation of the arylmagnesium bromide from the bromo-nitrobenzene derivative.

- Reaction of this Grignard reagent with trifluoroacetyl chloride or equivalent trifluoroacetyl source.

- Acidic workup to yield the trifluoroacetophenone derivative.

This method benefits from mild reaction conditions and good yields, suitable for large-scale production.

| Step | Description |

|---|---|

| S1 | Formation of Grignard reagent from 1-bromo-3-nitro-4-substituted benzene |

| S2 | Reaction with trifluoroacetyl compound and acid treatment to yield target ketone |

This route is especially useful when starting from halogenated nitrobenzene derivatives.

Sequential One-Pot Synthesis from Aryl Bromides

A modern method reported involves a one-pot sequence starting from aryl bromides:

- Generation of arylmagnesium bromide in situ.

- Carbonylation using stoichiometric carbon monoxide (CO) to form a Weinreb amide intermediate.

- Monotrifluoromethylation to yield the trifluoromethyl ketone.

This approach allows access to aromatic trifluoromethyl ketones, including this compound, with good yields and potential for isotopic labeling.

Comparative Table of Preparation Methods

Research Discoveries and Notes

- The nitration method using fuming acids is well-established for introducing nitro groups onto trifluoroacetophenone derivatives, with careful temperature control preventing over-nitration or decomposition.

- Grignard-based syntheses offer flexibility in substituent variation and are compatible with various halogenated aromatics, facilitating the preparation of diverse trifluoroacetophenone derivatives.

- The one-pot carbonylation and trifluoromethylation method represents a recent advance, allowing efficient synthesis with potential isotopic labeling, valuable for drug discovery and mechanistic studies.

- Purity assessments by ^1H NMR and HPLC are critical for confirming the quality of the final product, with reported purities exceeding 95% in optimized methods.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromo-3-nitrophenyl)-2,2,2-trifluoroethan-1-one undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of quinones.

Common Reagents and Conditions:

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products:

Substitution: Products with different functional groups replacing the bromine atom.

Reduction: 1-(4-Amino-3-nitrophenyl)-2,2,2-trifluoroethan-1-one.

Oxidation: Quinone derivatives of the original compound.

Scientific Research Applications

1-(4-Bromo-3-nitrophenyl)-2,2,2-trifluoroethan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Bromo-3-nitrophenyl)-2,2,2-trifluoroethan-1-one involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins . The bromine atom can also engage in halogen bonding, influencing the compound’s binding affinity to various targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key comparisons with structurally related trifluoroethanone derivatives:

Key Insights

Electronic Effects :

- The nitro group in the target compound increases electron withdrawal compared to fluoro or methyl substituents, enhancing susceptibility to nucleophilic attack at the carbonyl or aromatic ring .

- Trifluoromethyl groups (e.g., in 2-Bromo-1-[4-(trifluoromethyl)phenyl]ethan-1-one) provide steric bulk and electronic stabilization, reducing unwanted side reactions .

Synthetic Utility :

- Bromine substituents enable cross-coupling reactions (e.g., Suzuki-Miyaura), as seen in 1-(4-bromophenyl) derivatives used to synthesize indole-containing compounds .

- α-Bromoketones (e.g., 2-Bromo-1-[4-(trifluoromethyl)phenyl]ethan-1-one) are pivotal in generating carbon-carbon bonds via alkylation or condensation reactions .

Spectroscopic Trends: IR spectra of trifluoroacetyl derivatives consistently show C=O stretches near 1700 cm⁻¹, with minor shifts depending on substituent electronic effects . ¹⁹F NMR signals for CF₃ groups typically appear at δ -75 to -70 ppm in DMSO-d₆, as observed in related compounds .

Safety and Handling :

- Nitro-containing derivatives may pose higher toxicity and explosivity risks compared to halogenated analogs, necessitating stringent safety protocols .

Research Findings and Data Tables

Table 1: Comparative Physicochemical Data

Biological Activity

The compound 1-(4-Bromo-3-nitrophenyl)-2,2,2-trifluoroethan-1-one is a halogenated aromatic ketone that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, and relevant case studies, supported by diverse research findings.

- Chemical Name : this compound

- Molecular Formula : CHBrFNO

- Molar Mass : 298.01 g/mol

- CAS Number : Not available

Physical Properties

| Property | Value |

|---|---|

| Density | Predicted density: 1.799 g/cm³ |

| Boiling Point | Predicted boiling point: 291.9 °C |

| Solubility | Soluble in organic solvents |

Anticancer Activity

Research indicates that compounds with similar structures to this compound exhibit significant anticancer properties. For instance, derivatives of halogenated phenyl ketones have been studied for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: Anticancer Mechanism

A study explored the synthesis of various brominated phenyl ketones and their effects on cancer cell lines. The results showed that certain derivatives had IC50 values in the range of 5.57 to 9.17 μM against the Bel-7402 liver cancer cell line, indicating potent anticancer activity .

Antifungal Activity

Another area of interest is the antifungal activity of similar compounds. A study synthesized a series of bis(4-bromo-3-nitrophenyl) derivatives and evaluated their antifungal properties against various fungal strains. The results demonstrated that some derivatives exhibited significant antifungal activity, suggesting potential applications in treating fungal infections .

The biological activity of this compound may be attributed to several mechanisms:

- DNA Intercalation : Similar compounds have been shown to intercalate into DNA, disrupting replication and transcription processes.

- Enzyme Inhibition : Inhibition of topoisomerases and other enzymes involved in DNA metabolism has been reported for related structures.

Synthesis and Characterization

The synthesis of this compound typically involves electrophilic aromatic substitution reactions where bromine and nitro groups are introduced onto the aromatic ring. Characterization is often performed using NMR spectroscopy and mass spectrometry to confirm the structure.

Comparative Studies

Comparative studies with other halogenated compounds have revealed that the presence of trifluoromethyl groups enhances lipophilicity and potential bioactivity. The following table summarizes findings from various studies on related compounds:

| Compound | IC50 (μM) | Activity Type |

|---|---|---|

| 1-(4-Bromo-3-nitrophenyl) derivative | 5.57 - 9.17 | Anticancer |

| Bis(4-bromo) derivatives | Varies | Antifungal |

| Amonafide | >50 | Anticancer (toxic) |

Q & A

Q. What are the recommended synthetic routes for 1-(4-Bromo-3-nitrophenyl)-2,2,2-trifluoroethan-1-one, and how do reaction conditions influence yield?

The compound is typically synthesized via Friedel-Crafts acylation, where a bromo-nitrophenyl substrate reacts with trifluoroacetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃ or FeCl₃). Solvent choice (e.g., dichloromethane or nitrobenzene) and temperature (0–25°C) critically affect regioselectivity and yield due to the electron-withdrawing effects of the nitro and bromo groups . Purification often involves column chromatography with hexane/ethyl acetate gradients. Reported yields range from 40–65%, with lower temperatures favoring reduced byproduct formation.

Q. What safety protocols are essential for handling this compound in laboratory settings?

The bromo and nitro substituents pose toxicity and explosion risks. Use personal protective equipment (PPE), including nitrile gloves and blast shields, during synthesis. Work in a fume hood to avoid inhalation of volatile intermediates. Storage should be in amber glass containers at 2–8°C, away from reducing agents .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Key analytical methods include:

- ¹H/¹³C NMR : Distinct signals for the trifluoroacetyl group (δ ~110–120 ppm in ¹³C) and aromatic protons (split peaks due to bromo and nitro substituents).

- X-ray crystallography : Resolves spatial arrangement of substituents; SHELX software is widely used for refinement .

- IR spectroscopy : C=O stretch at ~1700 cm⁻¹ and NO₂ asymmetric stretch at ~1520 cm⁻¹ .

Advanced Research Questions

Q. What computational methods are suitable for modeling the electronic properties of this compound?

Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms accurately predicts electronic transitions and charge distribution. Basis sets like 6-311++G(d,p) are recommended for halogen and nitro groups. Studies show strong electron-withdrawing effects at the para and meta positions, influencing reactivity in cross-coupling reactions .

Q. How do steric and electronic effects of the 4-bromo-3-nitrophenyl group impact its reactivity in nucleophilic substitution reactions?

The nitro group at the meta position deactivates the ring, directing nucleophilic attack to the para position relative to bromine. However, steric hindrance from the trifluoroacetyl group reduces accessibility, necessitating polar aprotic solvents (e.g., DMF) and elevated temperatures (80–100°C) for Suzuki-Miyaura couplings. Contrasting reactivity is observed compared to non-fluorinated analogs .

Q. What strategies resolve contradictions in reported spectroscopic data for this compound?

Discrepancies in NMR shifts often arise from solvent effects (e.g., DMSO vs. CDCl₃) or impurities. Cross-validate using high-resolution mass spectrometry (HRMS) and compare with crystallographic data. For example, a 2024 study resolved conflicting ¹³C NMR assignments by correlating DFT-calculated shifts with experimental X-ray bond lengths .

Q. How can researchers optimize catalytic systems for asymmetric transformations involving this ketone?

Chiral Lewis acids (e.g., BINOL-derived catalysts) enhance enantioselectivity in reductions to alcohols. Recent trials with (R)-CBS catalysts achieved 85–90% ee for the corresponding trifluoroethanol derivative. Solvent polarity and catalyst loading (5–10 mol%) are critical variables .

Q. What role does this compound play in studying halogen-bonding interactions in crystal engineering?

The bromine atom acts as a halogen-bond donor, forming interactions with electron-rich moieties (e.g., carbonyl oxygen). Single-crystal studies reveal Br···O distances of ~3.0 Å, influencing supramolecular assembly. These interactions are leveraged to design co-crystals with tailored melting points .

Q. How does the trifluoroacetyl group influence metabolic stability in biological assays?

Fluorine atoms reduce metabolic degradation by cytochrome P450 enzymes, as shown in vitro with liver microsomes. The compound’s half-life (t₁/₂) increases by 2–3× compared to non-fluorinated analogs, making it a stable scaffold for pharmacokinetic studies .

Q. What advanced techniques characterize its photophysical properties for material science applications?

Time-resolved fluorescence spectroscopy reveals a fluorescence lifetime of ~5 ns, attributed to the electron-deficient aromatic system. DFT/MRCI calculations predict strong absorption at 290–320 nm (ε > 10⁴ M⁻¹cm⁻¹), relevant for UV-stabilizer design .

Methodological Notes

- Data Interpretation : Always cross-reference computational predictions (DFT) with experimental results (e.g., XRD, NMR) to validate models .

- Reaction Optimization : Use design-of-experiments (DoE) software to systematically vary parameters (e.g., temperature, catalyst loading) and identify optimal conditions .

- Safety Compliance : Follow GHS guidelines for hazard communication, particularly for brominated byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.